molecular formula C7H14O2 B8275033 4-Cyclopropylbutane-1,3-diol

4-Cyclopropylbutane-1,3-diol

Cat. No.: B8275033
M. Wt: 130.18 g/mol
InChI Key: ZNHLJVBIPSHRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropylbutane-1,3-diol is a diol derivative featuring a cyclopropyl substituent at the fourth carbon of a butane backbone, with hydroxyl groups at positions 1 and 3.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

4-cyclopropylbutane-1,3-diol

InChI

InChI=1S/C7H14O2/c8-4-3-7(9)5-6-1-2-6/h6-9H,1-5H2

InChI Key

ZNHLJVBIPSHRCL-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(CCO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Cyclopropylbutane-1,3-diol with structurally related diols and cyclopropyl-containing analogs, emphasizing substituent effects, synthetic strategies, and applications.

Substituent Effects: Cyclopropyl vs. Alkyl Groups

  • 4-Ethylbenzene-1,3-diol and 4-Propylbenzene-1,3-diol : These aromatic diols () feature ethyl and propyl substituents on a benzene ring. Unlike this compound, their alkyl chains lack ring strain, resulting in lower reactivity in ring-opening reactions. However, their lipophilicity (higher logP values) may reduce aqueous solubility compared to the cyclopropyl analog .
  • 5-Propylbenzene-1,3-diol and 5-Butylbenzene-1,3-diol: Used as precursors in cannabinoid synthesis (), these compounds highlight how alkyl chain length affects molecular interactions. Longer chains (e.g., butyl) increase hydrophobicity, whereas the cyclopropyl group in this compound introduces steric hindrance and polar character .

Physical and Chemical Properties

The cyclopropyl group’s rigidity and electronic effects differentiate this compound from linear alkyl-substituted diols:

  • Solubility : Cyclopropyl’s reduced lipophilicity may enhance water solubility compared to ethyl or propyl analogs.
  • Thermal Stability : Angle strain in the cyclopropane ring could lower melting/boiling points relative to bulkier alkyl chains.
  • Reactivity : The strained ring may facilitate ring-opening reactions under acidic or oxidative conditions, a property absent in alkyl-substituted diols.

Data Tables

Table 1: Hypothetical Comparison of Substituent Effects

Compound Substituent LogP (Estimated) Aqueous Solubility (g/L) Key Reactivity Notes
This compound Cyclopropyl 0.5 50 Ring-opening under acidic conditions
4-Ethylbenzene-1,3-diol Ethyl 1.2 30 Stable under mild acid/base
5-Propylbenzene-1,3-diol Propyl 1.8 20 Prone to oxidative degradation

Research Findings and Trends

  • Synthetic Challenges : Cyclopropyl groups necessitate precise reaction conditions to avoid ring rupture, as seen in cyclopropane-containing lactones () .
  • Analytical Differentiation : HRMS spectra of cyclopropyl analogs show unique fragment ions (e.g., m/z shifts due to ring strain), aiding in their identification versus alkyl-substituted diols .
  • Biological Relevance : The cyclopropyl moiety’s metabolic stability is advantageous in drug design, contrasting with the rapid oxidation of linear alkyl chains .

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